F4-Neuroprostane (7-series)

Description

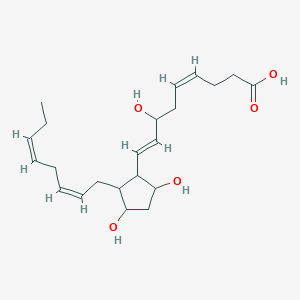

Structure

3D Structure

Properties

Molecular Formula |

C22H34O5 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

(4Z,8E)-9-[3,5-dihydroxy-2-[(2Z,5Z)-octa-2,5-dienyl]cyclopentyl]-7-hydroxynona-4,8-dienoic acid |

InChI |

InChI=1S/C22H34O5/c1-2-3-4-5-6-9-12-18-19(21(25)16-20(18)24)15-14-17(23)11-8-7-10-13-22(26)27/h3-4,6-9,14-15,17-21,23-25H,2,5,10-13,16H2,1H3,(H,26,27)/b4-3-,8-7-,9-6-,15-14+ |

InChI Key |

HLOKCEDYFAXGRQ-UGCWMZKCSA-N |

SMILES |

CCC=CCC=CCC1C(CC(C1C=CC(CC=CCCC(=O)O)O)O)O |

Isomeric SMILES |

CC/C=C\C/C=C\CC1C(CC(C1/C=C/C(C/C=C\CCC(=O)O)O)O)O |

Canonical SMILES |

CCC=CCC=CCC1C(CC(C1C=CC(CC=CCCC(=O)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Formation of F4 Neuroprostanes

Regioisomeric and Diastereomeric Diversity within F4-Neuroprostanes

Comparison of F4-Neuroprostane Yields Relative to Other Isoprostanoids (e.g., F2-Isoprostanes)

The yield of F4-Neuroprostanes serves as a critical measure of oxidative stress, particularly in neuronal tissues. When compared to F2-Isoprostanes (F2-IsoPs), which are formed from the peroxidation of arachidonic acid and are considered a gold-standard biomarker for systemic lipid peroxidation, F4-Neuroprostanes often show a more pronounced increase in response to neurological damage. labmed.org.twnih.gov This is attributed to the high concentration of DHA, the precursor of F4-Neuroprostanes, in the brain. nih.gov

Research has demonstrated that under conditions of oxidative injury, the production of F4-Neuroprostanes can significantly surpass that of F2-Isoprostanes. For instance, in vitro studies have shown that the amount of F4-Neuroprostanes generated from DHA can be substantially higher than the levels of F2-Isoprostanes produced from arachidonic acid under similar oxidative conditions.

Clinical studies have provided quantitative data on the relative plasma concentrations of these two classes of isoprostanoids. One such study investigating patients with intracranial aneurysms found a dramatic and disproportionate elevation of F4-Neuroprostanes compared to F2-Isoprostanes. The development of an aneurysm was associated with a more than three-fold increase in plasma F2-isoprostanes, while F4-neuroprostanes surged by over eleven-fold in the same patients when compared to healthy individuals. umw.edu.plresearchgate.net

The following interactive table presents data from a study by Syta-Krzyżanowska et al. (2018), which highlights the differential increase in plasma concentrations of F2-Isoprostanes and F4-Neuroprostanes in patients with intracranial aneurysms compared to healthy controls. umw.edu.plresearchgate.net

| Group | Analyte | Mean Concentration (pg/mL) | Fold Increase (vs. Healthy) |

| Healthy Subjects | F2-Isoprostanes | ~298 | - |

| Healthy Subjects | F4-Neuroprostanes | ~545 | - |

| Aneurysm Patients | F2-Isoprostanes | >900 | >3 |

| Aneurysm Patients | F4-Neuroprostanes | >6000 | >11 |

These findings underscore the significance of F4-Neuroprostanes as a sensitive and specific biomarker for oxidative stress within the central nervous system. The substantially higher yield of F4-Neuroprostanes in certain neuropathological conditions suggests a more pronounced role of DHA peroxidation in these disease processes.

Biological Roles and Mechanisms of Action of F4 Neuroprostanes

Role in Oxidative Stress Modulation

F4-Neuroprostanes, particularly 4(RS)-4-F4t-neuroprostane (a prominent member of the F4-neuroprostane family), have demonstrated significant capabilities in modulating oxidative stress, a key factor in a variety of cellular damage and disease processes.

Research has shown that 4(RS)-4-F4t-neuroprostane can effectively reduce the levels of reactive oxygen species (ROS). In studies involving microglial cells stimulated with lipopolysaccharide (LPS), a potent inducer of oxidative stress, this F4-neuroprostane was found to inhibit ROS production in a dose-dependent manner. nih.govnih.gov This attenuation of ROS levels is a critical aspect of its neuroprotective effects. nih.gov The primary source of ROS in these stimulated microglia was identified as NADPH oxidase. nih.gov

A key mechanism behind the antioxidant effects of F4-Neuroprostanes is the upregulation of the Nrf2/HO-1 pathway. nih.govnih.gov Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, with heme oxygenase-1 (HO-1) being one of its primary targets. researchgate.net 4(RS)-4-F4t-neuroprostane has been shown to upregulate this pathway in activated microglial cells, suggesting it plays a role as an antioxidative agent in inflammatory conditions. nih.gov In neuroblastoma cells and primary neuronal cultures, treatment with 4-F4t-NeuroP led to a consistent upregulation of HO-1 at the transcriptional level. researchgate.net

Mitochondria are central to cellular energy production and are also a major site of ROS generation. frontiersin.org Mitochondrial dysfunction is a hallmark of oxidative stress-related cellular damage. F4-Neuroprostanes have been shown to exert protective effects on mitochondrial homeostasis. nih.govresearchgate.net Specifically, 4(RS)-4-F4t-neuroprostane has been observed to attenuate the loss of mitochondrial membrane potential induced by LPS in microglial cells. ocl-journal.org Furthermore, in the context of cardiac ischemia/reperfusion injury, this compound was found to protect the heart by preserving mitochondrial membrane potential and reducing apoptotic signaling. researchgate.net

Regulation of Antioxidant Pathways (e.g., Nrf2/HO-1)

Anti-Inflammatory Properties

In addition to their antioxidant activities, F4-Neuroprostanes exhibit potent anti-inflammatory properties, primarily through the modulation of inflammatory responses in key immune cells of the central nervous system.

Microglia, the resident immune cells of the brain, play a crucial role in neuroinflammation. frontiersin.org Studies have demonstrated that 4(RS)-4-F4t-neuroprostane can suppress inflammatory responses in both primary mouse microglia and the immortalized BV2 microglial cell line. ocl-journal.orgnih.gov This suppression of inflammation in microglial cells highlights the neuroprotective potential of this compound. nih.gov

The anti-inflammatory effects of F4-Neuroprostanes are mediated, in part, by their influence on key pro-inflammatory signaling pathways and mediators. 4(RS)-4-F4t-neuroprostane has been shown to suppress the activation of the NF-κB pathway, specifically by reducing the levels of the p65 subunit. nih.govnih.gov The activation of NF-κB is a critical step in the production of many pro-inflammatory cytokines. mdpi.com Consistent with this, treatment with this F4-neuroprostane has been found to decrease the expression of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNFα), both of which are downstream targets of the NF-κB pathway and potent inflammatory mediators. nih.govnih.gov

Interactions with Peroxisome Proliferator-Activated Receptors (PPARs)

F4-Neuroprostanes have been identified as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of inflammation and metabolism. Research has demonstrated that specific F4-Neuroprostanes, namely 4(RS)-4-F4t-NeuroP and 14-A4t-NeuroP, exert anti-inflammatory effects through their interaction with these receptors. ocl-journal.org A comparative study on human primary macrophages highlighted that while various docosahexaenoic acid (DHA)-derived oxylipins, including F4-Neuroprostanes, activated PPARγ, 14-A4t-NeuroP exhibited the most potent activation. researchgate.net This strong activation of PPARγ, and not PPARα, by 14-A4t-NeuroP led to a significant reduction in the levels of inflammatory cytokines such as IL-6 and TNF-α. researchgate.net These findings underscore the role of F4-Neuroprostanes as significant contributors to the anti-inflammatory effects of DHA, acting through the PPARγ signaling pathway. researchgate.net

Neuromodulatory and Neuroprotective Effects

The impact of F4-Neuroprostanes extends to the central nervous system, where they exhibit notable neuromodulatory and neuroprotective properties.

Promotion of Neuronal Cell Survival

The F4-Neuroprostane known as 4(RS)-4-F4t-NeuroP has been shown to play a regulatory role in promoting the survival of neuronal cells. ocl-journal.orgportlandpress.com Initial research demonstrated its ability to support cell survival in human SH-SY5Y neuroblastoma cells. ocl-journal.orgresearchgate.net Further studies have confirmed a neuroprotective effect of 4(RS)-4-F4t-NeuroP on primary mouse microglial and BV2 cells. ocl-journal.orgresearchgate.net A key mechanism underlying this neuroprotection is the stimulation of the antioxidant enzyme heme oxygenase-1 (HO-1) gene in neuronal cells. portlandpress.comresearchgate.net By upregulating this critical antioxidant defense, 4(RS)-4-F4t-NeuroP helps to mitigate oxidative stress within neurons, thereby fostering cell survival.

Impact on Neuroinflammation Pathways

F4-Neuroprostanes have a demonstrable impact on neuroinflammatory pathways, primarily by attenuating inflammatory responses in microglial cells, the resident immune cells of the central nervous system. The compound 4(RS)-4-F4t-NeuroP has been observed to suppress inflammation induced by lipopolysaccharide (LPS) by inhibiting the NFκB-p65 pathway and reducing the levels of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNFα). researchgate.net Furthermore, this neuroprostane has been shown to counteract LPS-induced mitochondrial dysfunction and enhance the Nrf2/HO-1 antioxidative pathway, providing a dual mechanism of action against neuroinflammation and oxidative stress. researchgate.net Research also indicates that A4/J4-neuroprostanes can block NF-κB signaling and effectively suppress the expression of pro-inflammatory proteins. caymanchem.com

Cardiovascular and Cardiac Electrophysiology Research

Significant research has been conducted on the cardiovascular effects of F4-Neuroprostanes, revealing their potential in managing cardiac arrhythmias and dysfunction.

Anti-Arrhythmic Actions and Mechanism of Action (e.g., Ryanodine (B192298) Receptor (RyR) Stabilization)

A key finding in cardiovascular research is the potent, dose-dependent anti-arrhythmic effect of 4(RS)-4-F4t-NeuroP. ocl-journal.orgresearchgate.net The mechanism of this action is not akin to that of beta-blockers. ocl-journal.org Instead, it is attributed to a "rycal-like" effect, which involves the stabilization of the ryanodine receptor (RyR2) complex. ocl-journal.orgresearchgate.net The ryanodine receptor is a critical component in the regulation of calcium release from the sarcoplasmic reticulum in cardiomyocytes. By stabilizing the RyR2 complex, 4(RS)-4-F4t-NeuroP helps to prevent the intracellular calcium leak that can trigger fatal cardiac arrhythmias. researchgate.netnih.gov This stabilization is achieved by increasing the affinity of the channel-stabilizing protein calstabin2 (FKBP12.6) for the RyR2 channel, thus maintaining its closed state. ocl-journal.orgnih.gov

Mitigation of Cardiac Dysfunction in Experimental Models (e.g., Myocardial Infarction, Ischemia/Reperfusion Injury)

The cardioprotective effects of F4-Neuroprostanes have been demonstrated in experimental models of cardiac injury. In vivo studies on mice with permanent myocardial infarction have shown that 4(RS)-4-F4t-NeuroP can mitigate the resulting cardiac dysfunction. ocl-journal.orgresearchgate.net This compound has also been found to be protective against ischemia-reperfusion injury. researchgate.net One of the underlying protective mechanisms is the reduction of apoptosis, or programmed cell death, in ventricular tissue following an ischemic event. researchgate.net Specifically, 4(RS)-4-F4t-NeuroP has been reported to decrease the release of cytochrome c and the activity of caspase 3, key mediators of the apoptotic cascade, in the heart after ischemia/reperfusion. researchgate.net

Influence on Calcium Homeostasis in Cardiac Cells

Research has highlighted the cardioprotective effects of the 4-series F4-Neuroprostane, specifically 4(RS)-4-F4t-NeuroP. Studies suggest this compound plays a role in maintaining calcium homeostasis within cardiac cells. researchgate.net In a rat model of ischemia-reperfusion (I/R), intra-cardiac infusion of 4-F4t-NeuroP was found to protect the heart from injury. rsc.org

The mechanism appears to involve the regulation of mitochondrial function. The compound limits mitochondrial swelling in response to calcium (Ca2+) overload by decreasing the opening of the mitochondrial permeability transition pore (mPTP) and helping to maintain the mitochondrial membrane potential. rsc.org This stabilization of mitochondria prevents the release of factors like cytochrome c that lead to apoptosis, or programmed cell death. rsc.org Furthermore, 4-F4t-NeuroP has been shown to exert anti-arrhythmic effects by stabilizing the ryanodine receptor complex (RyR2), a critical channel that regulates calcium release from the sarcoplasmic reticulum in heart cells. researchgate.net

Reproductive Biology Research

Recent in vitro studies have illuminated the significant biological activity of F4-Neuroprostanes (specifically a mixture of 4-F4t-NeuroP and 10-F4t-NeuroP) in male reproductive functions, demonstrating their influence on key processes required for fertilization. nih.govhku.hk

Regulation of Sperm Capacitation Processes

Capacitation is a series of physiological changes a spermatozoon must undergo to be capable of fertilizing an oocyte. F4-Neuroprostanes have been identified as potent inducers of this critical process. ocl-journal.orgresearchgate.net In vitro incubation of both human and rabbit sperm with a defined concentration of F4-NeuroPs (7 ng) resulted in a significantly higher percentage of capacitated sperm compared to control groups. nih.govmdpi.com

The effect was observed to be time-dependent. For instance, a 2-hour incubation with F4-NeuroPs significantly accelerated the capacitation rate in human sperm. nih.govscielo.br This suggests that these compounds can modulate the timing of sperm maturation, which is a crucial factor for successful fertilization. hku.hk The induction of capacitation may be linked to the interaction of F4-NeuroPs with ion channels, such as the ryanodine receptor, which is present in sperm cells and involved in calcium ion fluxes that are essential for capacitation. nih.govhku.hk

Enhancement of Sperm Motility Parameters

Sperm motility, particularly progressive motility, is a key indicator of fertility. Research demonstrates that F4-Neuroprostanes can positively influence this parameter. The addition of 7 ng of F4-NeuroPs to human sperm samples led to a statistically significant increase in total progressive motility and linearity after a 2-hour incubation period. nih.govmdpi.com

This enhancement of motility is a component of the broader capacitation process, which includes sperm hyperactivation—a more forceful swimming pattern necessary to penetrate the egg. nih.govhku.hk Interestingly, the effect is concentration-dependent; while 7 ng enhanced motility, a much higher quantity (70 ng) was found to reduce it, indicating a specific window for its biological activity. nih.govscielo.br

| Incubation Time | Parameter Measured | Observation | Significance (p-value) | Source |

|---|---|---|---|---|

| 2 hours | Progressive Motility | Significantly increased vs. control | p = 0.02 | nih.govhku.hk |

| 2 hours | Linearity | Significantly increased vs. control | p = 0.016 | nih.govmdpi.com |

| 4 hours | Progressive Motility | No significant difference vs. control | - | nih.govmdpi.com |

Involvement of Signaling Pathways (e.g., AMPKα phosphorylation)

The mechanism behind the action of F4-Neuroprostanes on sperm function involves the modulation of key signaling pathways. One such pathway involves the AMP-activated protein kinase (AMPK), an enzyme that regulates cellular energy balance. The phosphorylated, active form of its alpha subunit (AMPKα) is crucial for sperm function. hku.hk

Immunofluorescence studies revealed that the localization of phosphorylated AMPKα in sperm changes after incubation with F4-Neuroprostanes. In control sperm, the signal for phospho-AMPKα is typically confined to the mid-piece. However, after a 2-hour incubation with 7 ng of F4-NeuroPs, the signal appeared as a dotted pattern along the entire tail. nih.govlabmed.org.twmdpi.com This change in localization suggests an activation and redistribution of AMPK, which is implicated in the regulation of the metabolic and functional changes that occur during capacitation. hku.hk

F4 Neuroprostanes As Biomarkers in Academic Research Models

General Principles of F4-Neuroprostane (7-series) as a Biomarker of Lipid Peroxidation

F4-Neuroprostanes (F4-NeuroPs) are prostaglandin-like molecules that are considered specific and reliable biomarkers of lipid peroxidation, particularly in the nervous system. labmed.org.twocl-journal.orgocl-journal.org They are formed non-enzymatically from the free radical-catalyzed peroxidation of docosahexaenoic acid (DHA), a polyunsaturated fatty acid highly enriched in neuronal membranes. nih.govnih.govnih.govresearchgate.net This specificity for DHA, which is abundant in the gray matter of the brain, makes F4-NeuroPs a highly selective window into neuronal oxidative damage in vivo. nih.govnih.gov

The measurement of F4-NeuroPs is typically performed using sensitive analytical techniques such as gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC-MS). labmed.org.twmdpi.comumw.edu.pl These methods allow for the precise quantification of F4-NeuroPs in various biological samples, including brain tissue, CSF, plasma, and urine. labmed.org.twocl-journal.org However, due to the localized nature of their formation within the central nervous system, CSF or brain tissue samples are often required for the most accurate assessment of neuronal oxidative damage. labmed.org.tw

Biomarker Potential in Neurological Research Models

Assessment of Neuronal Oxidative Damage

F4-Neuroprostanes serve as a critical tool for assessing neuronal oxidative damage in a variety of neurological research models. nih.govnih.govmdpi.com Their measurement provides a direct and specific index of lipid peroxidation occurring within neurons, a key pathological process in many neurological disorders. nih.govmdpi.comresearchgate.net The central nervous system is particularly vulnerable to oxidative stress due to its high oxygen consumption, abundant polyunsaturated fatty acids, and relatively low antioxidant defenses. nih.gov

The quantification of F4-NeuroPs in brain tissue and cerebrospinal fluid (CSF) offers a reliable method to evaluate the extent of neuronal injury. labmed.org.twresearchgate.net Because docosahexaenoic acid (DHA), the precursor of F4-NeuroPs, is highly concentrated in neuronal membranes, elevated levels of these compounds are indicative of oxidative damage specifically to neurons. nih.govmdpi.com This makes F4-NeuroPs more specific for neuronal injury compared to other markers of oxidative stress, such as F2-isoprostanes, which are derived from the more ubiquitously distributed arachidonic acid. labmed.org.twnih.gov Research has shown that F4-NeuroPs are by far the most abundant products of this non-enzymatic peroxidation pathway in the brain. nih.gov

Correlation with Pathophysiological States in Preclinical Disease Models

Alzheimer's Disease Models: In animal models of Alzheimer's disease (AD), increased levels of F4-NeuroPs have been consistently observed. nih.govnih.govjneurosci.org For instance, in APPSwe-PS1ΔE9 mice, a model for AD, a significant increase in F4-NeuroPs was found, indicating heightened lipid peroxidation. jneurosci.org Deletion of the prostaglandin (B15479496) E2 EP2 receptor in these mice led to a decrease in F4-Neuroprostane levels, suggesting a role for this receptor in promoting oxidative damage. jneurosci.org Furthermore, studies on human post-mortem brain tissue have revealed a 2.1-fold increase in F4-NeuroPs in affected regions of individuals with Alzheimer's disease compared to controls. nih.govresearchgate.net Mean levels of F4-NeuroP isomers were also found to be significantly higher in the inferior parietal lobule and occipital cortex of subjects with mild cognitive impairment, suggesting that this oxidative damage occurs early in the disease process. nih.gov

Parkinson's Disease Models: F4-Neuroprostanes are considered accurate biomarkers of oxidative damage in the context of Parkinson's disease (PD). nih.govmdpi.com Oxidative stress is a well-established factor in the pathogenesis of PD, and the measurement of F4-NeuroPs provides a specific index of neuronal lipid peroxidation. nih.govmdpi.com Studies have shown that plasma levels of F4-NeuroPs are elevated at different stages of the disease, providing evidence of peripheral oxidative damage. mdpi.com

Rett Syndrome Models: In preclinical models of Rett syndrome (RTT), a neurodevelopmental disorder caused by mutations in the MECP2 gene, F4-Neuroprostanes have emerged as significant biomarkers. ocl-journal.orgnih.govfrontiersin.org In Mecp2-mutant murine models, brain levels of F4-NeuroPs are significantly increased and correlate with the severity of the phenotype. mdpi.com Specifically, in symptomatic Mecp2 stop/y mice, the amounts of 4-F4t-NeuroP and 10-F4t-NeuroP in brain tissue were found to be predictive of the severity score. nih.gov Furthermore, an inverse relationship between brain F4-NeuroPs and brain weight has been reported in the Mecp2-/y mouse model. nih.gov In human patients with RTT, plasma levels of 4-F4t-NeuroP and 10-F4t-NeuroP have been shown to be related to the clinical severity and the specific type of MECP2 mutation. nih.gov

| Disease Model | Key Findings | References |

|---|---|---|

| Alzheimer's Disease | Increased F4-NeuroPs in brain tissue of human AD patients and mouse models. Levels are elevated early in the disease process. | nih.govresearchgate.netnih.govjneurosci.orgnih.gov |

| Parkinson's Disease | Elevated plasma F4-NeuroPs indicate peripheral oxidative damage at various disease stages. | nih.govmdpi.commdpi.com |

| Rett Syndrome | Brain F4-NeuroP levels correlate with disease severity in mouse models. Plasma levels in humans relate to clinical severity and MECP2 mutation type. | ocl-journal.orgmdpi.comnih.govfrontiersin.org |

Traumatic Brain Injury Models: Following traumatic brain injury (TBI), there is a significant increase in the production of F4-Neuroprostanes. ocl-journal.orgnih.govnih.gov In case-controlled studies of patients with severe TBI, levels of F4-NeuroPs in the cerebrospinal fluid (CSF) were found to be significantly elevated compared to controls. ocl-journal.orgnih.gov This increase in F4-NeuroPs reflects the secondary damage mediated by free radicals after the initial trauma. nih.gov The measurement of these biomarkers may enhance the management of unconscious patients in neurological care. nih.gov

Aneurysmal Subarachnoid Hemorrhage Models: In the context of aneurysmal subarachnoid hemorrhage (aSAH), F4-Neuroprostanes have been identified as important biomarkers of neuronal injury. ocl-journal.orgumw.edu.pl Studies have shown a significant increase in CSF levels of F4-NeuroPs in patients with aSAH. ocl-journal.orgnih.gov Furthermore, the concentration of F4-NeuroPs in the plasma of patients with both ruptured and unruptured aneurysms was found to be substantially higher than in healthy individuals. umw.edu.pl Importantly, CSF levels of F4-NeuroPs at early time points after hemorrhage have been shown to correlate with the degree of hemorrhage and to be predictive of poor three-month outcomes. labmed.org.tw This suggests that F4-NeuroPs may be more useful than F2-isoprostanes in predicting outcomes and understanding the role of hemorrhage-induced oxidative stress in aSAH. labmed.org.twocl-journal.org

| Injury Model | Key Findings | References |

|---|---|---|

| Traumatic Brain Injury | Significantly increased F4-NeuroPs in CSF of severe TBI patients. | ocl-journal.orgnih.govnih.gov |

| Aneurysmal Subarachnoid Hemorrhage | Elevated F4-NeuroPs in plasma and CSF. CSF levels correlate with hemorrhage severity and predict poor outcomes. | labmed.org.twocl-journal.orgumw.edu.plnih.gov |

Krabbe Disease: In a mouse model of Krabbe disease, a devastating pediatric leukodystrophy, brain levels of F4-Neuroprostanes were found to be significantly higher in affected mice compared to controls. nih.gov Importantly, the levels of these isoprostanoids were proportionally enhanced with the severity of the disease. nih.gov This finding highlights the role of polyunsaturated fatty acid oxidative damage to the gray matter in the pathogenesis and progression of Krabbe disease and suggests F4-NeuroPs as potential biochemical indexes of disease progression. ocl-journal.orgnih.gov

Cerebral Adrenoleukodystrophy: The importance of neuroprostanes as biomarkers has also been noted in cerebral adrenoleukodystrophy. ocl-journal.orgocl-journal.org

| Disease Model | Key Findings | References |

|---|---|---|

| Krabbe Disease | Brain F4-NeuroP levels are significantly increased and correlate with disease severity in a mouse model. | ocl-journal.orgnih.gov |

| Cerebral Adrenoleukodystrophy | F4-Neuroprostanes are recognized as important biomarkers. | ocl-journal.orgocl-journal.org |

Acute Neurological Injuries (e.g., Traumatic Brain Injury Models, Aneurysmal Subarachnoid Hemorrhage Models)

Specificity of F4-Neuroprostanes for Brain Oxidative Stress

F4-Neuroprostanes (F4-NeuroPs) are considered specific markers of brain oxidative stress due to the high concentration of their precursor, docosahexaenoic acid (DHA), in the brain. ocl-journal.orgocl-journal.org The brain's high oxygen consumption and rich polyunsaturated fatty acid composition make it particularly susceptible to oxidative damage. ocl-journal.orgocl-journal.org Consequently, the measurement of F4-NeuroPs provides a targeted assessment of lipid peroxidation in neuronal tissues. researchgate.net

In research models of central nervous system (CNS) injury, such as aneurysmal subarachnoid hemorrhage (aSAH) and traumatic brain injury (TBI), elevated levels of F4-NeuroPs in the cerebrospinal fluid (CSF) have been observed. ocl-journal.orgocl-journal.org Studies have shown that in patients with aSAH, CSF levels of F4-NeuroPs were significantly increased and correlated with poor neurological outcomes, suggesting they may be a more specific indicator of neurological dysfunction than other markers like F2-isoprostanes. ocl-journal.org Similarly, patients with TBI also exhibited significantly higher CSF F4-NeuroP levels. ocl-journal.org This specificity makes F4-NeuroPs a valuable tool for investigating the role of oxidative stress in the pathology of brain injuries. ocl-journal.orgocl-journal.org

| Research Model | Finding | Reference |

| Aneurysmal Subarachnoid Hemorrhage (aSAH) | Significantly increased CSF F4-NeuroP levels, correlating with poor neurological outcome. | ocl-journal.org |

| Traumatic Brain Injury (TBI) | Significantly increased CSF F4-NeuroP levels compared to controls. | ocl-journal.org |

Biomarker Potential in Cardiovascular Research Models

The application of F4-Neuroprostanes as biomarkers extends to cardiovascular research, where they serve as indicators of oxidative stress in various disorders.

Indicators of Oxidative Stress in Cardiovascular Disorders (e.g., Atherosclerosis, Myocardial Infarction)

In the context of cardiovascular diseases, F4-NeuroPs have been identified as significant markers of lipid peroxidation. ocl-journal.org Research has demonstrated a link between these compounds and the pathogenesis of conditions like atherosclerosis and myocardial infarction. ocl-journal.orgfatsoflife.com For instance, a study on the impact of DHA supplementation showed that hepatic levels of F4-NeuroPs were the most negatively correlated variable with the extent of atherosclerotic plaques. fatsoflife.com This suggests that F4-NeuroPs could be important predictors of atherosclerosis prevention. fatsoflife.comd-nb.info

Furthermore, in models of myocardial infarction, specific F4-Neuroprostanes have demonstrated anti-arrhythmic effects. ocl-journal.org For example, 4(RS)-4-F4t-NeuroP has been shown to have potent dose-dependent anti-arrhythmic effects in isolated ventricular cardiac cells and in mice with permanent myocardial infarction. ocl-journal.org This suggests that the formation of certain F4-NeuroPs may be a protective mechanism against ischemia-induced arrhythmias. fatsoflife.com Another F4-Neuroprostane, 4(RS)-4-F4t-neuroprostane, has been reported to protect the heart against reperfusion injury by reducing apoptosis. researchgate.net

| Cardiovascular Disorder | Research Finding | Reference |

| Atherosclerosis | Hepatic F4-NeuroP levels negatively correlated with plaque extent. | fatsoflife.com |

| Myocardial Infarction | 4(RS)-4-F4t-NeuroP exhibited anti-arrhythmic properties. | ocl-journal.org |

| Ischemia-Reperfusion Injury | 4(RS)-4-F4t-neuroprostane showed cardioprotective effects by decreasing apoptosis. | researchgate.net |

Assessment in Models of Pregnancy Complications (e.g., Pre-eclampsia)

F4-Neuroprostanes have also been investigated as potential biomarkers in pregnancy complications like pre-eclampsia, a condition associated with significant oxidative stress. ocl-journal.orgnih.gov In studies of women with pre-eclampsia, maternal plasma levels of F4-NeuroPs were found to be significantly elevated compared to normal pregnancies. ocl-journal.orgocl-journal.orgnih.govnih.gov

Interestingly, cord blood levels of F4-NeuroPs were also higher in neonates of mothers with pre-eclampsia. ocl-journal.orgocl-journal.orgnih.gov However, there was no significant correlation between maternal and cord blood F4-NeuroP levels, suggesting an independent origin of these compounds in the fetus. ocl-journal.orgresearchgate.net In normal pregnancies, an inverse relationship was observed between maternal F4-NeuroP levels and birth weight, highlighting their potential relevance as predictors of fetal growth. ocl-journal.orgnih.govnih.gov

| Pregnancy Condition | Sample Type | Finding | Reference |

| Pre-eclampsia | Maternal Plasma | Significantly elevated F4-NeuroP levels. | ocl-journal.orgocl-journal.orgnih.govnih.gov |

| Pre-eclampsia | Cord Blood | Significantly elevated F4-NeuroP levels. | ocl-journal.orgocl-journal.orgnih.gov |

| Normal Pregnancy | Maternal Plasma | F4-NeuroP levels negatively related to birth weight. | ocl-journal.orgnih.govnih.gov |

Biomarker Potential in Reproductive Research Models

The role of F4-Neuroprostanes as indicators of oxidative stress extends to the field of reproductive health, with a particular focus on male fertility.

Indicators of Oxidative Stress in Reproductive Health (e.g., Semen Quality)

Oxidative stress is known to impact semen quality, and F4-NeuroPs have emerged as potential indicators in this area. nih.gov Since spermatozoa, like neurons, have a high content of DHA, they are susceptible to lipid peroxidation, leading to the formation of F4-NeuroPs. nih.govresearchgate.net These compounds have been detected in seminal plasma and are being explored for their association with semen parameters. mdpi.comnih.gov

Research suggests that F4-NeuroPs may play a role in sperm function. In vitro studies have shown that specific concentrations of F4-NeuroPs can stimulate sperm motility and induce capacitation, a crucial step for fertilization. researchgate.netmdpi.comresearchgate.net For example, incubating human sperm with a defined amount of F4-NeuroPs resulted in a significant increase in progressive motility. mdpi.com This suggests a potential biological role for these compounds in reproductive processes. mdpi.comnih.gov

Association with Male Infertility in Research Contexts

The link between F4-Neuroprostanes and male infertility is an active area of investigation. nih.govresearchgate.net Some studies have reported differences in seminal F4-NeuroP levels between fertile and infertile men. mdpi.comnih.gov It has been observed that fertile men tend to have lower levels of seminal F4-NeuroPs compared to infertile men with various reproductive pathologies. nih.gov Furthermore, a positive correlation has been found between seminal F4-NeuroP levels and sperm necrosis. nih.gov These findings suggest that assessing F4-NeuroPs in seminal plasma could be a promising tool for evaluating reproductive capacity. nih.gov

| Research Context | Finding | Reference |

| Semen Quality | F4-NeuroPs may represent an indicator of semen quality. | mdpi.comnih.gov |

| Male Infertility | Fertile men showed lower seminal F4-NeuroP levels than infertile men. | nih.gov |

| Sperm Function | In vitro, F4-NeuroPs increased progressive sperm motility. | mdpi.com |

Biomarker Potential in Other Systemic Research Models

Ventilator-induced diaphragm dysfunction (VIDD) is a condition characterized by diaphragm muscle weakness that occurs following prolonged periods of controlled mechanical ventilation. google.com Research into the underlying mechanisms of VIDD has identified oxidative stress as a significant contributing factor. F4-Neuroprostanes, which are specific products of the peroxidation of docosahexaenoic acid (DHA), have emerged as potential biomarkers and therapeutic agents in preclinical models of this condition. ocl-journal.orgsemanticscholar.org The high concentration of DHA in neuronal membranes makes F4-Neuroprostanes a specific indicator of oxidative damage to these tissues. semanticscholar.org

Studies have explored the role of F4-Neuroprostanes in animal models of VIDD, demonstrating their potential to counteract the negative effects of mechanical ventilation on the diaphragm. One key mechanism implicated in VIDD is the remodeling of the sarcoplasmic reticulum calcium release channel, also known as the ryanodine (B192298) receptor (RyR1), in the diaphragm. wipo.int

Research in murine models has shown that the administration of the F4-Neuroprostane 4(RS)-4-F4t-neuroprostane can prevent the diaphragm weakness induced by mechanical ventilation. google.com In these studies, diaphragm muscle weakness is a hallmark of VIDD. The protective effects of F4-Neuroprostanes are associated with the normalization of RyR1 function. wipo.int This has been observed not only in mouse and rat models but has also been validated in adult pig models of VIDD, where 4(RS)-4-F4t-NeuroP was found to restore diaphragm muscular activity. ocl-journal.orgwipo.int

The findings from these preclinical studies highlight the biomarker potential of F4-Neuroprostanes in identifying oxidative damage within the diaphragm during mechanical ventilation. Furthermore, the demonstrated protective effects of specific F4-Neuroprostanes, such as 4-F4t-NeuroP, suggest their potential as bioactive molecules in the context of VIDD. mdpi.comresearchgate.net

Research Findings in a Murine Model of Ventilator-Induced Diaphragm Dysfunction

The following table summarizes data from a study investigating the effect of 4(RS)-4-F4t-neuroprostane (4F4T) on diaphragm force production in mice subjected to 6 hours of mechanical ventilation.

| Experimental Group | Mean Maximal Force Production at 120Hz (Relative Units) |

| Control Diaphragms | ~3.5 |

| VIDD (6h Mechanical Ventilation) | ~2.0 |

| VIDD treated with 4F4T | ~3.5 |

| Data adapted from patent information describing force-frequency relationships in diaphragms. google.com |

Analytical Methodologies for F4 Neuroprostane 7 Series Quantification

Extraction and Sample Preparation Techniques for Biological Matrices

The accurate measurement of F4-NPs necessitates meticulous sample handling and extraction procedures to prevent artefactual formation and ensure high recovery yields. portlandpress.com Biological matrices such as brain tissue, cerebrospinal fluid (CSF), plasma, urine, and semen each present unique challenges for analysis.

A common initial step for all biological samples is storage at -80°C to minimize ex vivo oxidation. labmed.org.tw For the analysis of esterified F4-NPs, particularly in brain tissue, a total lipid extraction is performed. labmed.org.tw This typically involves homogenization of the tissue in a solution like the Folch solution, which contains an antioxidant and a reducing agent. labmed.org.tw Following lipid extraction, a saponification step, often using potassium hydroxide, is employed to hydrolyze the ester bonds and release the F4-NPs into their free form. nih.govplos.org

For liquid samples like CSF, plasma, and urine, which contain low concentrations of free F4-NPs, solid-phase extraction (SPE) is a critical purification and concentration step. ocl-journal.orgumw.edu.pl After an initial hydrolysis step for total F4-NP measurement, the samples are acidified and passed through an SPE cartridge. umw.edu.pl The choice of SPE sorbent and elution solvents is optimized to selectively retain and then elute the F4-NPs while removing interfering substances.

In semen analysis, F4-NPs have been identified as having a biological role in sperm function. mdpi.com The preparation of semen samples for F4-NP analysis would follow similar principles of extraction and purification as other biological fluids, with careful consideration of the specific matrix components.

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) coupled with a chromatographic separation technique is the gold standard for the sensitive and specific quantification of F4-NPs. ocl-journal.org

Gas Chromatography/Negative-Ion Chemical-Ionization Mass Spectrometry (GC/NICI-MS)

GC/NICI-MS is widely regarded as the reference and most sensitive method for quantifying F2-isoprostanes and F4-NPs, especially in biological fluids where concentrations are low. nih.govlabmed.org.tw The high sensitivity of this technique is crucial for detecting the picogram levels of F4-NPs often found in samples like CSF. nih.gov

The workflow for GC/NICI-MS analysis involves several key steps. nih.gov After extraction and purification, the F4-NPs must undergo derivatization to increase their volatility and thermal stability for gas chromatography. ocl-journal.org This is a time-consuming process that can potentially lead to lower recovery yields. ocl-journal.org Following derivatization, the sample is injected into the gas chromatograph, where the different F4-NP isomers are separated. The separated compounds then enter the mass spectrometer, where they are ionized using negative-ion chemical ionization. This ionization technique is particularly effective for electrophilic molecules like F4-NPs, contributing to the high sensitivity of the method. The mass spectrometer then detects and quantifies the specific ions corresponding to the F4-NPs and their internal standards. nih.gov

A significant challenge in F4-NP analysis by GC/NICI-MS is that multiple peaks, representing different isomers, need to be quantified. nih.govtandfonline.com

Table 1: Key Features of GC/NICI-MS for F4-Neuroprostane Analysis

| Feature | Description |

|---|---|

| Sensitivity | High, capable of detecting picogram levels. nih.gov |

| Reference Method | Considered the gold standard for F2-isoprostane and F4-NP quantification. labmed.org.tw |

| Derivatization | Required to enhance volatility and thermal stability. ocl-journal.org |

| Ionization | Negative-Ion Chemical Ionization (NICI) provides high sensitivity. nih.gov |

| Quantification | Often requires the integration of multiple isomeric peaks. nih.gov |

| Internal Standard | Use of a stable isotope-labeled internal standard, such as an 18O-labeled derivative, is crucial for accuracy. researchgate.net |

Optimization of Chromatographic Separation for F4-Neuroprostane Isomers

The separation of the numerous F4-Neuroprostane isomers is a significant analytical challenge. uni-wuppertal.de Effective chromatographic separation is essential to distinguish between different regioisomers and diastereomers, which may have different biological activities. labmed.org.tw Optimization of the GC method, including the choice of the capillary column, temperature programming, and carrier gas flow rate, is critical for achieving the best possible resolution of these isomers. uni-wuppertal.de The complexity of the F4-NP profile, with its multiple isomeric peaks, necessitates careful definition of the integration range for accurate quantification. labmed.org.tw This is often achieved by analyzing oxidized DHA standards alongside the unknown samples in each run. labmed.org.tw

Addressing Potential Interferences in Complex Biological Samples

Biological matrices are inherently complex, containing numerous compounds that can interfere with the analysis of F4-NPs. nih.govuni-wuppertal.de These interferences can co-elute with the analytes of interest, leading to inaccurate quantification. nih.gov Sample preparation steps, such as SPE, are designed to remove a significant portion of these interferences. portlandpress.com However, some matrix components may still persist.

One identified issue is the retention of unknown substances from CSF and plasma samples on the GC column, which can interfere with subsequent analyses. nih.gov This can be mitigated by holding the column at a high temperature for a period after each run to "bake out" these retained compounds. nih.gov Furthermore, improper analytical methods, such as the simultaneous quantification of F2-isoprostanes and F4-NPs in a single run optimized for F4-NPs, can lead to poor chromatographic separation and falsely elevated F2-isoprostane values. nih.gov

Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QqQ-ESI-MS/MS)

The coupling of ultra-high-performance liquid chromatography (UHPLC) with a triple quadrupole (QqQ) mass spectrometer represents a state-of-the-art approach for F4-Neuroprostane quantification. core.ac.uk UHPLC utilizes columns with smaller particle sizes, leading to significantly faster separations and improved chromatographic resolution compared to conventional HPLC. core.ac.uk This enhanced separation power is particularly beneficial for resolving the complex mixture of F4-NP isomers.

The triple quadrupole mass spectrometer, operated in multiple reaction monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantification. core.ac.uk This technique has been successfully applied to quantify four F4-neuroprostanes and four F2-dihomo-isoprostanes in 24-hour urine samples from elite athletes. core.ac.uk The development of such robust and sensitive UHPLC-QqQ-MS/MS methods allows for the reliable measurement of F4-NPs in various biological fluids, providing valuable insights into the role of oxidative stress in human health and disease. core.ac.ukresearchgate.net

Table 2: Comparison of Mass Spectrometry Techniques for F4-Neuroprostane Analysis

| Technique | Advantages | Disadvantages |

|---|---|---|

| GC/NICI-MS | Highest sensitivity, reference method. nih.govlabmed.org.tw | Requires time-consuming derivatization, potential for lower recovery. ocl-journal.org |

| LC-MS/MS | No derivatization required, good for isomer identification. ocl-journal.orglabmed.org.tw | Historically less sensitive than GC/NICI-MS, though this is improving. labmed.org.tw |

| UHPLC-QqQ-MS/MS | Fast separations, high resolution, high selectivity and sensitivity. core.ac.uk | Requires specialized and expensive instrumentation. |

Derivatization Strategies for Enhanced Detection

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), F4-Neuroprostanes require chemical derivatization to increase their volatility and thermal stability. portlandpress.comocl-journal.org This multi-step process is essential for achieving the sensitivity required for detection in complex biological matrices where they are present in low concentrations. nih.gov In contrast, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) techniques can often analyze these compounds without derivatization, avoiding these vigorous extraction and derivatization steps. portlandpress.comocl-journal.org

A common and effective derivatization procedure for GC-MS analysis involves a two-step reaction:

Esterification of the Carboxylic Acid: The carboxylic acid functional group is converted into a pentafluorobenzyl (PFB) ester. This is typically achieved by reacting the analyte with pentafluorobenzyl bromide (PFBBr) in the presence of a catalyst, such as N,N-diisopropylethylamine. portlandpress.comocl-journal.org

Silylation of Hydroxyl Groups: The hydroxyl groups on the prostane (B1239271) ring and side chains are converted into trimethylsilyl (B98337) (TMS) ether derivatives. portlandpress.comocl-journal.org Reagents such as O-bis(trimethylsilyl)trifluoroacetamide + 1% trimethylchlorosilane (BSTFA+TMCS) or N-Methyl-N-trimethylsilyltrifluoroacetamide are used for this step. portlandpress.comocl-journal.org

This derivatization enhances the chromatographic properties of the F4-Neuroprostanes and allows for highly sensitive detection using negative-ion chemical ionization (NICI) mass spectrometry. nih.govresearchgate.net

| Step | Reaction | Reagent(s) | Purpose |

| 1 | Esterification | Pentafluorobenzyl bromide (PFBBr) | Converts the carboxylic acid to a PFB ester, improving volatility and enabling NICI detection. portlandpress.comocl-journal.org |

| 2 | Silylation | O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Converts hydroxyl groups to trimethylsilyl (TMS) ethers, increasing thermal stability and volatility. portlandpress.comocl-journal.org |

Stable Isotope Dilution Mass Spectrometric Assays

Stable isotope dilution (SID) coupled with mass spectrometry is the gold standard for the accurate and precise quantification of F4-Neuroprostanes. nih.govbohrium.com This methodology provides a highly sensitive and accurate way to measure endogenous F4-NPs by correcting for analyte loss during sample extraction, purification, and derivatization. nih.gov The assay's lower limit of sensitivity is approximately 10 picograms. nih.govresearchgate.net

The principle of the assay involves "spiking" the biological sample with a known quantity of a chemically identical, but heavier, stable isotope-labeled analogue of the target analyte, which serves as an internal standard. nih.govbohrium.com Following sample processing, the ratio of the endogenous (light) analyte to the added (heavy) internal standard is measured by the mass spectrometer.

Several stable isotope-labeled internal standards have been synthesized and utilized for F4-NP quantification, including:

[¹⁸O₂]-17-F4c-NP: An ¹⁸O-labeled derivative of a chemically synthesized 17-series F4-Neuroprostane. nih.govresearchgate.net

[²H₄]-4-F4t-NeuroP: A deuterium-labeled internal standard of a 4-series F4-Neuroprostane. researchgate.net

The use of these internal standards in conjunction with GC/NICI-MS has enabled the reliable quantification of F4-NPs in various biological samples, including rodent and human brain tissue. nih.gov

| Internal Standard | Isotope Label | Analytical Method | Application |

| [¹⁸O₂]-17-F4c-NP | ¹⁸O | GC/NICI-MS | Quantification of total F4-NPs in animal and human tissues. nih.govresearchgate.net |

| [²H₄]-4-F4t-NeuroP | ²H (Deuterium) | GC/NICI-MS/MS | Quantification of specific F4-NP regioisomers in plasma. researchgate.netnih.gov |

Considerations for Regioisomer and Diastereomer Specific Analysis of F4-Neuroprostanes (7-series)

The free radical-induced oxidation of docosahexaenoic acid (DHA) can theoretically generate a vast number of F4-Neuroprostane isomers. mdpi.com This includes eight distinct regioisomeric series (4-, 7-, 10-, 11-, 13-, 14-, 17-, and 20-series), each of which comprises multiple diastereomers. labmed.org.twnih.govmdpi.com This structural diversity presents a significant analytical challenge.

Specifically analyzing the 7-series F4-Neuroprostane requires methods capable of distinguishing it from the other seven regioisomeric series and separating its constituent diastereomers.

Gas Chromatography-Mass Spectrometry (GC-MS): While highly sensitive, GC-based methods often face challenges with chromatographic separation. nih.gov Analysis by GC/NICI-MS typically results in the appearance of multiple peaks that correspond to the various diastereomers of a given regioisomer. researchgate.net These are often quantified together as a single measure of that regioisomeric series. researchgate.net Inadequate separation can lead to co-elution of different regioisomers, potentially causing interference and falsely elevated measurements. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred technique for isomer-specific analysis, as it can often separate regioisomers that are difficult to resolve by GC. portlandpress.comsci-hub.se The use of Selected Reaction Monitoring (SRM) allows for the differentiation of regioisomers based on their unique fragmentation patterns. researchgate.net Each regioisomer yields a characteristic product ion when its precursor ion is fragmented in the mass spectrometer. For the 7-series F4-Neuroprostane, the specific SRM transition of the precursor ion at m/z 377 to a product ion of m/z 113 is used for its identification and quantification. researchgate.net

Even with advanced LC-MS/MS methods, achieving baseline separation of all the individual diastereomers within the 7-series remains a formidable analytical task. nih.gov

| F4-NP Regioisomer Series | Precursor Ion (m/z) | Product Ion (m/z) for SRM |

| 4-series | 377 | 101 |

| 7-series | 377 | 113 |

| 10-series | 377 | 153 |

| 11-series | 377 | 137 |

| 13-series | 377 | 193 |

| 14-series | 377 | 179 |

| 17-series | 377 | 219 |

| 20-series | 377 | 259 |

| Data sourced from SRM analysis of in vitro oxidized DHA. researchgate.net |

Experimental Models and Methodologies in F4 Neuroprostane 7 Series Research

In Vitro Cellular Models

In vitro models provide a controlled environment to study the direct effects of F4-Neuroprostanes on specific cell types involved in neuroinflammation, neurodegeneration, and other physiological processes.

Neuronal Cell Lines (e.g., SH-SY5Y Neuroblastoma Cells)

The human neuroblastoma cell line SH-SY5Y is a widely utilized in vitro model in neuroscience research due to its human origin and ability to differentiate into a neuronal phenotype. mdpi.combiorxiv.org These cells express key enzymes and receptors relevant to neuronal function, making them a suitable system for studying the effects of compounds like F4-Neuroprostanes on neuronal survival and signaling pathways. mdpi.comnih.gov

Research has demonstrated that 4(RS)-4-F4t-NeuroP, a prominent F4-Neuroprostane, plays a regulatory role in the survival of human SH-SY5Y neuroblastoma cells. ocl-journal.org Studies have shown that this compound can modulate pro-resolving lipid mediators and activate the Nrf2/HO-1 antioxidant pathway, which is critical for protecting neuronal cells against oxidative stress. ocl-journal.orgnih.gov The ability of F4-Neuroprostanes to influence these pathways in SH-SY5Y cells suggests a potential neuroprotective mechanism.

Table 1: Effects of F4-Neuroprostanes on SH-SY5Y Neuroblastoma Cells

| Compound | Observed Effect | Implicated Pathway | Reference |

|---|---|---|---|

| 4(RS)-4-F4t-NeuroP | Regulatory role in cell survival | - | ocl-journal.org |

| 4-F4t-NeuroP | Regulation of pro-resolving lipid mediators | Nrf/HO-1 | nih.gov |

Microglial Cell Cultures (e.g., BV2 Cells, Primary Mouse Microglia)

Microglia, the resident immune cells of the central nervous system, play a critical role in neuroinflammation. Both primary microglial cultures, isolated directly from rodent brains, and immortalized cell lines like BV2 cells are standard models to investigate inflammatory processes. nih.govcytion.comd-nb.info

Studies utilizing these models have revealed significant anti-inflammatory and neuroprotective properties of F4-Neuroprostanes. Specifically, 4(RS)-4-F4t-Neuroprostane has been shown to attenuate the inflammatory response in both primary mouse microglia and BV2 cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov This F4-Neuroprostane suppresses the production of reactive oxygen species (ROS), a key mediator of oxidative stress, and downregulates the expression of pro-inflammatory molecules such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNFα) through the NF-κB pathway. nih.gov Furthermore, it has been observed to preserve mitochondrial function and enhance the Nrf2/HO-1 antioxidant pathway in these cells. nih.gov Another study reported that 4(RS)-4-F4t-NeuroP and 14-A4t-NeuroP exert anti-inflammatory effects in primary microglial cells, which are mediated by PPAR receptors. ocl-journal.org

Table 2: Effects of F4-Neuroprostanes on Microglial Cells

| Cell Model | Compound | Stimulus | Key Findings | Reference |

|---|---|---|---|---|

| Primary Mouse Microglia & BV2 Cells | 4(RS)-4-F4t-Neuroprostane | LPS | Attenuated ROS production, suppressed NFκB-p65, iNOS, and TNFα, upregulated Nrf2/HO-1, preserved mitochondrial membrane potential. | nih.gov |

| Primary Microglial Cells | 4(RS)-4-F4t-NeuroP and 14-A4t-NeuroP | Not Specified | Anti-inflammatory properties mediated by PPAR receptors. | ocl-journal.org |

Isolated Ventricular Cardiac Cells

To investigate the direct cardiac effects of F4-Neuroprostanes, researchers utilize isolated ventricular cardiomyocytes. This model allows for the precise measurement of electrophysiological properties and cellular responses to specific compounds in the absence of systemic influences.

Studies on isolated ventricular cardiac cells from mice have demonstrated that 4(RS)-4-F4t-Neuroprostane possesses potent anti-arrhythmic properties. ocl-journal.org This effect is dose-dependent, with a reported half-maximal inhibitory concentration (IC50) of approximately 100 nM. ocl-journal.org The proposed mechanism of action involves the stabilization of the ryanodine (B192298) receptor complex (RyR2), a critical component of calcium handling in cardiac cells, rather than acting as a beta-blocker. ocl-journal.org

Table 3: Effects of F4-Neuroprostanes on Isolated Ventricular Cardiac Cells

| Cell Model | Compound | Observed Effect | Mechanism of Action | IC50 | Reference |

|---|---|---|---|---|---|

| Isolated Mouse Ventricular Cardiac Cells | 4(RS)-4-F4t-Neuroprostane | Anti-arrhythmic | Stabilization of the RyR2 complex | ~100 nM | ocl-journal.org |

Sperm Cell Cultures

The high concentration of docosahexaenoic acid (DHA) in spermatozoa makes them susceptible to lipid peroxidation and, consequently, a relevant model for studying the biological effects of DHA-derived metabolites like F4-Neuroprostanes. nih.gov In vitro studies using human sperm cell cultures have been instrumental in uncovering the role of these compounds in reproductive biology.

Research has shown that F4-Neuroprostanes can significantly influence sperm function. At a defined concentration of 7 ng, F4-Neuroprostanes were found to enhance progressive sperm motility and induce capacitation, a crucial step for fertilization. nih.govnih.gov The mechanism underlying these effects is suggested to be mediated by the ryanodine receptor, which is also present in sperm cells. ocl-journal.orgnih.gov

Table 4: Effects of F4-Neuroprostanes on Human Sperm Cell Cultures

| Compound | Concentration | Key Findings | Implicated Receptor | Reference |

|---|---|---|---|---|

| F4-Neuroprostanes (4-F4t-NeuroP and 10-F4t-NeuroP) | 7 ng | Increased progressive sperm motility and linearity; induced a higher percentage of capacitated sperm. | Ryanodine Receptor | ocl-journal.orgnih.govnih.gov |

In Vivo Animal Models

Animal models are indispensable for understanding the physiological and pathological roles of F4-Neuroprostanes in a complex, living system. Rodent models, in particular, are frequently used to simulate human conditions of neurodegeneration and acute brain injury.

Rodent Models of Neurodegeneration and Acute Brain Injury

F4-Neuroprostanes are recognized as reliable biomarkers of oxidative stress in the central nervous system. nih.govresearchgate.net Their levels are often elevated in response to neuronal damage. Studies using rodent models of neurodegeneration and acute brain injury, such as traumatic brain injury (TBI), have provided valuable insights into the involvement of these compounds in disease pathogenesis. nih.govnih.gov Elevated levels of F4-Neuroprostanes have been detected in the cerebrospinal fluid (CSF) of animals subjected to experimental brain injury, mirroring findings in human patients with conditions like aneurysmal subarachnoid hemorrhage (aSAH) and TBI. ocl-journal.orgfatsoflife.comocl-journal.org

Beyond their role as biomarkers, in vivo studies have also suggested a therapeutic potential for F4-Neuroprostanes. In a mouse model of permanent myocardial infarction, administration of 4(RS)-4-F4t-Neuroprostane was shown to mitigate cardiac dysfunction. This same compound was also found to protect the heart against ischemia-reperfusion injury in mice. researchgate.net Furthermore, in rodent models of ventilator-induced diaphragm dysfunction, 4(RS)-4-F4t-Neuroprostane demonstrated the ability to restore diaphragm muscle activity. ocl-journal.org

Table 5: Findings from In Vivo Rodent Models Involving F4-Neuroprostanes

| Animal Model | Condition | Compound | Key Findings | Reference |

|---|---|---|---|---|

| Mouse | Permanent Myocardial Infarction | 4(RS)-4-F4t-Neuroprostane | Mitigated cardiac dysfunction. | |

| Mouse | Ischemia-Reperfusion Injury | 4(RS)-4-F4t-Neuroprostane | Protected the heart against injury. | researchgate.net |

| Mouse and Rat | Ventilator-Induced Diaphragm Dysfunction | 4(RS)-4-F4t-Neuroprostane | Restored diaphragm muscular activity. | ocl-journal.org |

| Rodent | Traumatic Brain Injury (TBI) | Endogenous F4-Neuroprostanes | Elevated levels serve as a biomarker of oxidative stress. | nih.govnih.gov |

Cardiovascular Disease Models (e.g., Myocardial Infarction Models)

Research into the therapeutic potential of F4-Neuroprostanes in cardiovascular diseases has utilized various experimental models, with a significant focus on myocardial infarction (MI). These models are crucial for understanding the compound's effects on cardiac tissue during and after ischemic events.

In vivo studies often employ rodent models of MI. For instance, a permanent myocardial infarction model in mice has been used to demonstrate that 4(RS)-4-F4t-Neuroprostane can lessen cardiac dysfunction following an infarction. This suggests its potential utility in managing heart failure. Another key model is the ischemic-reperfusion (I/R) model in rats. In these studies, an intracardiac infusion of 4(RS)-4-F4t-Neuroprostane before inducing ischemia was shown to protect the myocardium from reperfusion damage. researchgate.net

The primary findings from these models indicate that F4-Neuroprostanes exert cardioprotective effects through multiple mechanisms. In the rat I/R model, treatment with 4(RS)-4-F4t-Neuroprostane led to a significant decrease in infarct size and a reduction in ventricular arrhythmias during reperfusion. researchgate.net Specifically, it was associated with a 27% decrease in infarct size and a 41% reduction in the ventricular arrhythmia score. researchgate.net The compound also decreased the incidence of ventricular tachycardia and prevented the lengthening of the QT interval after reperfusion. researchgate.net

Mechanistically, F4-Neuroprostanes appear to influence mitochondrial homeostasis and calcium regulation. Studies have shown that 4(RS)-4-F4t-Neuroprostane limits mitochondrial swelling in response to calcium by decreasing the opening of the mitochondrial permeability transition pore and increasing the mitochondrial membrane potential. researchgate.net Furthermore, it has been observed to decrease cytochrome c release and caspase 3 activity, indicating a reduction in apoptosis. researchgate.net The anti-arrhythmic properties are thought to be related to the stabilization of the ryanodine receptor complex (RyR2), which reduces calcium release from the sarcoplasmic reticulum, as well as promoting diastolic membrane hyperpolarization and shortening of action potentials. researchgate.net

These findings from MI models underscore the potential of F4-Neuroprostanes as therapeutic agents for heart conditions, primarily through their ability to protect cardiac cells from ischemic and reperfusion injury and to stabilize cardiac electrical activity. researchgate.netocl-journal.org

Models for Reproductive Studies (e.g., Rabbit Sperm)

In the field of reproductive science, the rabbit has served as a valuable animal model for investigating the effects of F4-Neuroprostanes on sperm function. nih.govnih.gov The rabbit is considered a suitable model because it is a cost-effective laboratory animal in which a wide range of reproductive and toxicological parameters, comparable to those in humans, can be measured. nih.gov

Studies have utilized rabbit models to explore the impact of dietary supplementation with n-3 polyunsaturated fatty acids (PUFAs), the precursors of F4-Neuroprostanes, on reproductive traits. nih.gov In these experiments, rabbit bucks were fed diets enriched with n-3 PUFAs from sources like flaxseed and fish oil. nih.gov The subsequent analysis of semen and blood plasma provided insights into how the increased availability of precursors affects the levels of F4-Neuroprostanes and, consequently, sperm characteristics. nih.gov

The key findings from these rabbit models demonstrate a direct link between dietary n-3 PUFAs, F4-Neuroprostane levels, and sperm quality. Rabbits receiving n-3 supplemented diets showed significantly higher levels of F4-Neuroprostanes in both their blood and seminal plasma compared to control groups. nih.gov This increase in F4-Neuroprostanes was associated with improved sperm kinetic traits, including a notable enhancement in sperm motility and track speed. nih.gov

Furthermore, in vitro studies using rabbit sperm have been instrumental in elucidating the direct effects of F4-Neuroprostanes on sperm capacitation, the series of physiological changes sperm must undergo to be capable of fertilization. nih.govgrafiati.comresearchgate.net When rabbit sperm were incubated with chemically synthesized F4-Neuroprostanes, a significantly higher percentage of capacitated sperm was observed compared to control samples. nih.govgrafiati.comresearchgate.net This suggests that F4-Neuroprostanes play a direct role in preparing sperm for fertilization.

The use of the rabbit model has been crucial in establishing that F4-Neuroprostanes are not just biomarkers of oxidative stress but also bioactive lipids that can modulate sperm function. nih.govnih.gov These findings have important implications for understanding male fertility and the potential for nutritional interventions to improve reproductive outcomes.

Large Animal Models (e.g., Pig Models for Ventilator-Induced Diaphragm Dysfunction)

In the context of VIDD, pigs have been used to establish experimental models of the condition. nih.gov These models typically involve subjecting the animals to mechanical ventilation for a prolonged period, which can lead to diaphragm muscle injury and dysfunction. nih.govnih.gov Researchers can then assess various physiological and biochemical parameters to understand the mechanisms of injury and to test potential therapeutic interventions. nih.gov

Given that F4-Neuroprostanes are known markers and mediators of oxidative stress, and oxidative stress is a key contributor to the pathogenesis of VIDD, future studies utilizing pig models of VIDD could investigate the role of these compounds. ocl-journal.orgnih.gov Such research might involve measuring the levels of F4-Neuroprostanes in the diaphragm tissue of ventilated pigs to determine if they are elevated, which would indicate increased oxidative stress.

Furthermore, these models could be used to test the therapeutic potential of F4-Neuroprostanes or interventions that modulate their pathways. For example, researchers could administer F4-Neuroprostanes to ventilated pigs to see if they have any protective effects on diaphragm function. The detailed physiological and structural assessments possible in a large animal model like the pig would provide valuable data on the potential role of F4-Neuroprostanes in mitigating or exacerbating VIDD. nih.gov

Advanced Research Techniques and Assays

Immunofluorescence Analysis (e.g., for AMPKα, Ryanodine Receptor Localization)

Immunofluorescence analysis is a powerful technique used in F4-Neuroprostane research to visualize the localization of specific proteins within cells, providing insights into the compound's mechanisms of action. This method has been particularly valuable in studies of sperm physiology. nih.govmdpi.com

In research investigating the effects of F4-Neuroprostanes on sperm, immunofluorescence has been employed to detect the phosphorylated form of AMP-activated protein kinase (AMPKα). nih.govgrafiati.com In control human sperm, the signal for phosphorylated AMPKα is typically localized to the mid-piece. nih.govhku.hk However, after incubation with F4-Neuroprostanes, a distinct change in localization is observed, with a dotted signal appearing along the entire tail of the sperm. nih.govhku.hkresearchgate.net This altered distribution suggests that F4-Neuroprostanes may influence energy metabolism and signaling pathways throughout the sperm flagellum, potentially contributing to the observed increases in motility. nih.gov

Immunofluorescence has also been crucial for studying the localization of the ryanodine receptor (RyR) in sperm treated with F4-Neuroprostanes. mdpi.comnih.gov In control sperm, the RyR signal is often diffuse or faint. mdpi.com However, after a 2-hour incubation with F4-Neuroprostanes, a strong signal becomes evident in the midpiece and postacrosomal sheath in the majority of sperm. mdpi.comnih.gov After 4 hours of incubation, the signal pattern changes to a more dotted appearance. mdpi.comnih.gov This dynamic redistribution of the ryanodine receptor, a key calcium channel, suggests that F4-Neuroprostanes may modulate intracellular calcium signaling, a critical aspect of sperm capacitation and the acrosome reaction. mdpi.com

Computer-Assisted Sperm Analysis (CASA)

Computer-Assisted Sperm Analysis (CASA) is a sophisticated, automated technology that provides objective and detailed assessments of sperm motility and kinematics. dntb.gov.uaunisi.it This technique has been instrumental in quantifying the effects of F4-Neuroprostanes on sperm function. nih.govmdpi.com

In studies investigating the impact of F4-Neuroprostanes on human sperm, CASA systems have been used to measure a variety of parameters, including total and progressive motility, linearity of movement, and the amplitude of lateral head displacement. nih.govmdpi.com Research has consistently shown that incubating sperm with F4-Neuroprostanes leads to a significant increase in total and progressive motility. nih.govmdpi.comnih.gov For instance, one study reported a significant increase in progressive motility after just 2 hours of incubation with F4-Neuroprostanes. mdpi.com

CASA technology has also been used to detect more subtle changes in sperm movement patterns, such as those associated with hyperactivation, a vigorous, non-linear motility pattern that is essential for fertilization. mdpi.com The detailed data generated by CASA allows for a more nuanced understanding of how F4-Neuroprostanes influence the biomechanics of sperm swimming, providing quantitative evidence for their role in enhancing sperm function. nih.govmdpi.com

Chlortetracycline (B606653) Fluorescence Assay for Sperm Capacitation

The chlortetracycline (CTC) fluorescence assay is a widely used method to assess the capacitation status of sperm. nih.govgrafiati.comresearchgate.net This assay takes advantage of the fact that CTC binds to calcium ions, and its fluorescence pattern changes as calcium is redistributed within the sperm during capacitation. nih.gov This technique has been pivotal in demonstrating the ability of F4-Neuroprostanes to induce sperm capacitation. nih.govgrafiati.comnih.gov

In studies involving both human and rabbit sperm, the CTC assay has been used to differentiate between non-capacitated, capacitated, and acrosome-reacted sperm based on their distinct fluorescence patterns. nih.govgrafiati.comresearchgate.net Research has shown that incubating sperm with F4-Neuroprostanes results in a significantly higher percentage of capacitated sperm compared to control samples. nih.govgrafiati.comnih.gov

For example, one study found that a 2-hour incubation with F4-Neuroprostanes led to a significant increase in the percentage of capacitated sperm. nih.gov Interestingly, the percentage of capacitated sperm after this 2-hour treatment was comparable to that observed in control samples after 4 hours of incubation, suggesting that F4-Neuroprostanes can accelerate the capacitation process. nih.gov The results from the CTC fluorescence assay provide strong evidence that F4-Neuroprostanes are bioactive molecules that can directly stimulate the physiological changes required for sperm to become fertilization-competent. nih.govgrafiati.comresearchgate.net

Interactive Data Table: Effects of F4-Neuroprostanes on Sperm Parameters

| Parameter | Control | F4-Neuroprostane Treated | p-value | Reference |

| Progressive Motility | Baseline | Significantly Increased | < 0.05 | nih.govmdpi.com |

| Linearity | Baseline | Significantly Increased | = 0.016 | nih.gov |

| Capacitated Sperm (%) | 29.3 ± 2.5 | 57.8 ± 1.9 | < 0.01 | nih.gov |

| Phospho-AMPKα Localization | Mid-piece | Entire Tail (dotted) | - | nih.gov |

| Ryanodine Receptor Localization (2h) | Diffuse/Fair | Midpiece & Postacrosomal Sheath (Strong) | - | mdpi.com |

Future Directions and Research Gaps in F4 Neuroprostane 7 Series Studies

Unraveling the Full Spectrum of Biological Activities of F4-Neuroprostane (7-series) Isomers

A significant gap in our understanding of F4-NeuroPs lies in the comprehensive characterization of the biological activities of each specific isomer, including those of the 7-series. While F4-NeuroPs as a class are recognized as reliable indicators of oxidative stress, the specific roles of individual isomers are largely unknown. researchgate.netocl-journal.org Future research must move beyond viewing these compounds solely as markers and delve into their potential bioactive functions.

Key Research Questions:

Do different 7-series F4-Neuroprostane isomers possess distinct, or even opposing, biological activities?

How do the biological effects of 7-series isomers compare to those of the more extensively studied 4- and 10-series isomers?

Could specific 7-series isomers contribute to the pathology of certain diseases, or do they play a protective role?

For instance, studies on other F4-NeuroP isomers have revealed intriguing biological effects. 4-F4t-NeuroP has been shown to have neuroprotective effects and to protect against cardiac injuries. mdpi.com Research has also indicated that 4-F4t-NeuroP and 10-F4t-NeuroP may be relevant in neurological disorders like Rett Syndrome. nih.govportlandpress.com Similar in-depth investigations into the 7-series are crucial.

Investigation of Specific Receptor Interactions and Downstream Signaling Pathways

The mechanisms by which F4-NeuroPs exert their biological effects remain poorly understood. A critical area for future research is the identification of specific receptors that bind to 7-series F4-Neuroprostane isomers and the elucidation of the subsequent downstream signaling pathways. It is known that other isoprostanes can interact with prostanoid receptors, but the specific interactions for most F4-NeuroP isomers have not been determined. researchgate.net

Future Research Focus:

Receptor Binding Assays: To identify specific cellular receptors for 7-series F4-Neuroprostane isomers.

Signal Transduction Studies: To map the intracellular signaling cascades activated upon receptor binding. This includes investigating the roles of key signaling molecules and transcription factors.

Functional Genomics and Proteomics: To identify genes and proteins whose expression or activity is altered by 7-series F4-Neuroprostanes.

Understanding these pathways is essential to deciphering how these compounds contribute to cellular function in both normal and pathological states.

Advancements in Stereospecific Synthesis and Isomeric Purification for Biological Studies

A major hurdle in studying the specific biological activities of F4-Neuroprostane isomers, including the 7-series, is the difficulty in obtaining pure, stereochemically defined compounds. The non-enzymatic formation of these molecules results in a complex mixture of up to 128 isomers. researchgate.net To conduct meaningful biological studies, advancements in synthetic and purification techniques are paramount.

Areas for Advancement:

Stereocontrolled Synthesis: Developing more efficient and highly stereoselective total synthesis methods is crucial for producing specific 7-series isomers in sufficient quantities for biological testing. nih.gov Current strategies often involve multi-step processes with modest yields. nih.gov

Chiral Chromatography: Improving chiral separation techniques to effectively resolve and purify individual isomers from complex biological or synthetic mixtures.

The availability of pure isomers will enable researchers to definitively link specific structures to specific biological functions, a critical step that is currently lacking. ocl-journal.org

Development of Novel and High-Throughput Analytical Methods for F4-Neuroprostane (7-series)

While gas chromatography/negative-ion chemical-ionization mass spectrometry (GC/NICI-MS) is considered a reference method for quantifying F2-isoprostanes and F4-neuroprostanes, there is a need for more advanced and high-throughput analytical methods. researchgate.netlabmed.org.tw The complexity of the isomeric mixture presents a significant analytical challenge. researchgate.net

Future Analytical Developments:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Further development of LC-MS/MS methods can offer improved separation and quantification of a wide range of isomers in parallel. researchgate.netnih.gov

High-Resolution Mass Spectrometry: To provide more detailed structural information and aid in the identification of novel isomers.

Immunoassays: The development of specific antibodies for 7-series F4-Neuroprostanes could lead to high-throughput ELISA-based assays, although cross-reactivity with other isomers remains a challenge to overcome. researchgate.net

These advancements will facilitate more precise and comprehensive measurements of 7-series F4-Neuroprostanes in various biological samples, leading to a better understanding of their roles in health and disease.

Exploring F4-Neuroprostane (7-series) Roles in Emerging Disease Models and Physiological Processes

The role of F4-Neuroprostanes has been investigated in several neurological conditions, including Alzheimer's disease, Rett syndrome, and traumatic brain injury. mdpi.comnih.govnih.gov However, the specific involvement of the 7-series in these and other diseases is largely unexplored. Future research should expand the investigation of 7-series F4-Neuroprostanes to a broader range of disease models and physiological processes.

Potential Areas of Exploration:

Neurodevelopmental Disorders: Beyond Rett syndrome, exploring the role of 7-series F4-Neuroprostanes in other neurodevelopmental conditions.

Cardiovascular Diseases: Investigating the potential involvement of these compounds in atherosclerosis and myocardial infarction, given the established roles of other DHA metabolites in these conditions. fatsoflife.com

Inflammatory Processes: Characterizing the pro- or anti-inflammatory properties of 7-series isomers.

Reproductive Biology: Building on findings that F4-NeuroPs can influence sperm capacitation, the role of specific isomers in reproductive health warrants further investigation. nih.govmdpi.com

Integration of F4-Neuroprostane (7-series) Data with Multi-Omics Approaches in Research

To gain a holistic understanding of the biological significance of 7-series F4-Neuroprostanes, it is essential to integrate their measurement with other "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics. This systems biology approach can reveal complex interactions and pathways that would otherwise be missed.

Integrative Research Strategies:

Lipidomics: Comprehensive lipid profiling to understand the relationship between 7-series F4-Neuroprostanes and the broader lipid landscape. mdpi.com

Metabolomics: To identify metabolic pathways that are influenced by or influence the levels of 7-series F4-Neuroprostanes.

Proteomics: To identify protein modifications and expression changes in response to these compounds. spettrometriadimassa.it

Genome-Wide Association Studies (GWAS): To identify genetic variants associated with altered levels of 7-series F4-Neuroprostanes.

By combining these different layers of biological information, researchers can construct more comprehensive models of disease and physiological processes where 7-series F4-Neuroprostanes play a role. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for quantifying F4-Neuroprostanes (7-series) in biological samples, and how can their validity be ensured?